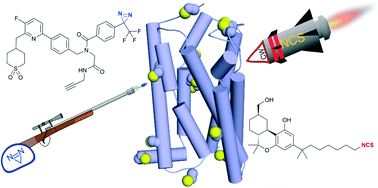Covalent cannabinoid receptor ligands – structural insight and selectivity challenges†
RSC Medicinal Chemistry Pub Date: 2022-04-04 DOI: 10.1039/D2MD00006G
Abstract
X-ray crystallography and cryogenic electronic microscopy have provided significant advancement in the knowledge of GPCR structure and have allowed the rational design of GPCR ligands. The class A GPCRs cannabinoid receptor type 1 and type 2 are implicated in many pathophysiological processes and thus rational design of drug and tool compounds is of great interest. Recent structural insight into cannabinoid receptors has already led to a greater understanding of ligand binding sites and receptor residues that likely contribute to ligand selectivity. Herein, classes of heterocyclic covalent cannabinoid receptor ligands are reviewed in light of the recent advances in structural knowledge of cannabinoid receptors, with particular discussion regarding covalent ligand selectivity and rationale design.

Recommended Literature
- [1] Front cover
- [2] A simple three-dimensional gut model constructed in a restricted ductal microspace induces intestinal epithelial cell integrity and facilitates absorption assays†
- [3] An extensible density-biasing approach for molecular simulations of multicomponent block copolymers
- [4] Protein backbone engineering as a strategy to advance foldamers toward the frontier of protein-like tertiary structure
- [5] Consumption of organic diets does not affect intake and absorption of zinc and copper in men – evidence from two cross-over trials†
- [6] Determination of Microcystin-LR in waters in the subnanomolar range by sol–gel imprinted polymers on solid contact electrodes
- [7] Thermogravimetric analysis of multistage decomposition of materials
- [8] Organic chemistry
- [9] Inside back cover
- [10] Voltage-driven annihilation and creation of magnetic vortices in Ni discs










